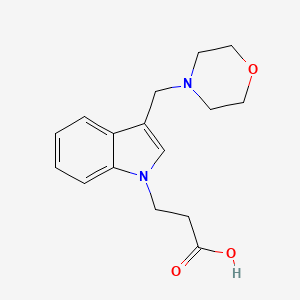
3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid serves as an important intermediate for the synthesis of biologically active heterocyclic compounds. It's known for its utility in producing structurally diverse and biologically significant molecules (Mazur, Pitucha, & Rzączyńska, 2007).
Biological Activity and Immune Response
- A study on laboratory animals showed that derivatives of 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid have selective activating effects on certain parts of cellular immunity, demonstrating its potential in modulating immune responses (Konechnyi et al., 2021).
Pharmaceutical Applications
- Indole derivatives, including those similar to 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid, have been shown to possess potent anti-inflammatory properties. These compounds are being investigated for their therapeutic potential in treating inflammation-related disorders (Amir, Javed, & Kumar, 2010).
Role in Metabolic Disorders
- Indole-3-propionic acid, a compound related to 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid, is being studied for its role in metabolic disorders. It shows promise in improving blood glucose levels and insulin sensitivity, and in inhibiting liver lipid synthesis (Zhang et al., 2022).
Antibacterial Properties
- Some derivatives of 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid exhibit significant antibacterial activity, which could be leveraged in developing new antibacterial agents (Narsimha et al., 2014).
Potential in Solar Energy
- Carboxylated derivatives of indoles, structurally related to 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid, have been utilized to improve the photoelectric conversion efficiency in dye-sensitized solar cells, indicating its potential application in renewable energy technologies (Wu et al., 2009).
Propiedades
IUPAC Name |
3-[3-(morpholin-4-ylmethyl)indol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(20)5-6-18-12-13(11-17-7-9-21-10-8-17)14-3-1-2-4-15(14)18/h1-4,12H,5-11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVWNSBOBTYFPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN(C3=CC=CC=C32)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

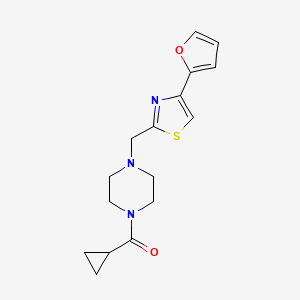
![3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine](/img/structure/B2398295.png)
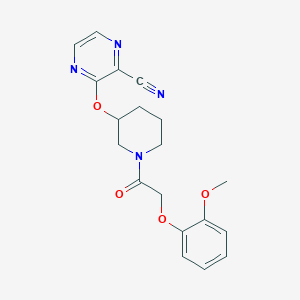
![3-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one](/img/structure/B2398298.png)
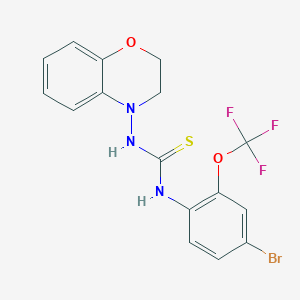
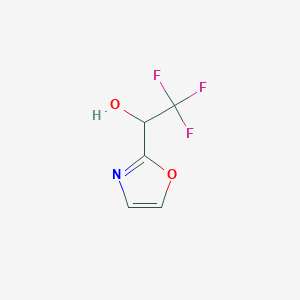
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398304.png)
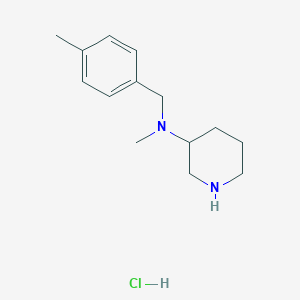
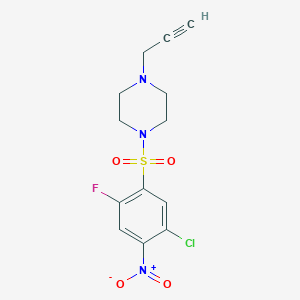
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B2398309.png)
![N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2398310.png)
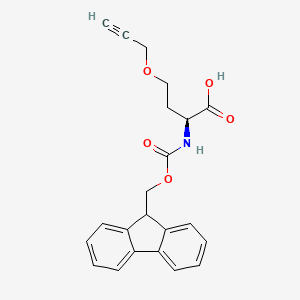
![N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2398315.png)
![N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398317.png)